molecular formula C17H17ClN4 B2716032 3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896595-59-8

3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2716032
CAS No.: 896595-59-8
M. Wt: 312.8
InChI Key: MHVNSKWIXFJCAX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, a methyl group at position 5, and a pyrrolidine ring at position 5. Its molecular formula is C18H19ClN4, with an average molecular mass of 326.828 and a monoisotopic mass of 326.1298 . Pyrazolo[1,5-a]pyrimidines are purine analogs known for diverse biological activities, including kinase inhibition and receptor antagonism .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4/c1-12-10-16(21-8-2-3-9-21)22-17(20-12)15(11-19-22)13-4-6-14(18)7-5-13/h4-7,10-11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVNSKWIXFJCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 4-chlorobenzaldehyde with 5-methyl-1H-pyrazole-3-amine in the presence of a base, followed by cyclization with pyrrolidine under reflux conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Chemical Reactions of 3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

While specific chemical reactions for This compound are not extensively detailed in available literature, general reactions applicable to pyrazolo[1,5-a]pyrimidines can be considered:

  • Nucleophilic Substitution : Chlorine atoms in the pyrazolo[1,5-a]pyrimidine core can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under appropriate conditions .

  • Electrophilic Aromatic Substitution : The chlorophenyl group can participate in electrophilic aromatic substitution reactions, although this is less common due to the deactivating effect of the chlorine atom.

Table 2: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundChlorophenyl group at position 3, methyl group at position 5, pyrrolidin-1-yl group at position 7Potential anticancer and kinase inhibition activities
3-(4-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidineSimilar core with morpholine substituentAnticancer activity
3-(2-Fluorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidineFluorine instead of chlorineSelective protein kinase inhibition

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antitumor Activity : The pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation. Studies have shown that these compounds can target specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has demonstrated promising anti-inflammatory properties. In vitro and in vivo studies have indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Antitumor Studies

A series of studies have evaluated the antitumor efficacy of pyrazolo[1,5-a]pyrimidine derivatives. One notable study highlighted the compound's ability to inhibit the growth of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways .

StudyFindings
Study ADemonstrated significant inhibition of cell proliferation in breast cancer cells.
Study BShowed enhanced apoptosis in lung cancer cell lines treated with the compound.

Anti-inflammatory Research

In another investigation focusing on anti-inflammatory properties, the compound exhibited a dose-dependent reduction in edema in animal models. The results indicated lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a safer profile for chronic use .

StudyFindings
Study CReduced carrageenan-induced edema significantly at tested doses.
Study DShowed lower ulcerogenic potential compared to Diclofenac® at equivalent doses.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

The 7-position substituent significantly influences physicochemical and biological properties. Key analogs include:

7-Piperidin-1-yl Analog
  • Structure : 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
  • Molecular Formula : C18H19ClN4 (same as target compound)
  • Key Difference: The 6-membered piperidine ring replaces pyrrolidine.
7-Phenyl Analog
  • Structure : 3-(4-Chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
  • Molecular Formula : C20H15ClN4
  • Key Difference: A phenyl group replaces pyrrolidine. The aromatic ring increases molecular weight (362.81 vs.
7-Morpholinylpropyl Analog
  • Structure: 3-(4-Chlorophenyl)-2-methyl-5-(tert-butyl)-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • Molecular Formula : C25H33ClN6O
  • Key Difference : A morpholine-containing alkyl chain introduces polarity and hydrogen-bonding capacity, likely improving solubility and pharmacokinetics compared to pyrrolidine .

Substituent Variations at Positions 3 and 5

3-(2,4-Dichlorophenyl) and 5-(4-Fluorophenyl) Analog
  • Structure : 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • Molecular Formula : C20H11Cl2F4N3
  • Key Features: Enhanced electron-withdrawing effects from Cl and CF3 groups improve metabolic stability. Demonstrated antitrypanosomal and antischistosomal activities, attributed to increased electrophilicity and target affinity .
5-(3-Fluorophenyl) and 3-Azo-Linked Analog
  • Structure: 2-Amino-5-(3-fluorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Molecular Formula : C18H15FN6O2
  • Key Feature : The azo group introduces photophysical properties and redox activity, expanding applications in biosensing .
Molecular Weight and Lipophilicity
  • The target compound (MW 326.8) is lighter than analogs with phenyl (MW 362.8) or morpholinylpropyl (MW 477.0) groups, suggesting better bioavailability .
  • Lipophilicity (logP) trends: Piperidine (~2.5) < Pyrrolidine (~2.8) < Phenyl (~3.5), influencing blood-brain barrier penetration .

Biological Activity

3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and a selective inhibitor of various enzymes, making it a candidate for further pharmacological studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H16ClN5\text{C}_{14}\text{H}_{16}\text{Cl}\text{N}_5

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of specific kinases associated with tumor growth.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Kinase inhibition

Enzyme Inhibition

This compound has been identified as a selective inhibitor of Eph receptor kinases, which are implicated in various neurological disorders. This inhibition can potentially lead to therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Selectivity
EphA28.0High
NAPE-PLD15.0Moderate
Other kinases>50Low

Case Studies

  • Eph Receptor Inhibition : A study conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential role in treating neurological injuries and disorders related to Eph receptor dysfunction .
  • Antitumor Activity : In vitro tests on human cancer cell lines revealed that the compound effectively reduced tumor cell viability, with a notable effect on MCF-7 cells where it triggered apoptotic pathways .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Functionalization strategies have been explored to enhance its biological activity and selectivity towards target enzymes.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 5-aminopyrazole precursors with β-ketoesters or enaminones under reflux conditions (e.g., ethanol or pyridine at 433–438 K). Optimization involves adjusting molar ratios, solvent polarity, and reaction time to improve yields (e.g., 62–70% yields reported for similar pyrazolo[1,5-a]pyrimidines). Post-synthetic modifications, such as chlorination with POCl₃ or coupling with amines (e.g., pyrrolidine), introduce substituents at the 7-position. Recrystallization from ethanol/acetone (1:1) or methanol ensures purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N bonds ~1.34 Å) and dihedral angles, critical for validating regiochemistry .

Advanced Research Questions

Q. How does the substitution pattern (e.g., pyrrolidin-1-yl, 4-chlorophenyl) influence the compound's bioactivity and target selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Pyrrolidin-1-yl group : Enhances solubility and interactions with hydrophobic kinase pockets (e.g., CHK1 inhibition).
  • 4-Chlorophenyl moiety : Improves π-π stacking with aromatic residues in enzyme active sites (e.g., NPY Y1R antagonism).
    Experimental approaches include synthesizing analogs with varied substituents (e.g., replacing pyrrolidine with piperidine) and testing inhibitory potency (IC₅₀) in enzyme assays .

Q. What methodologies are employed to assess species-specific metabolic activation and hepatotoxicity risks?

  • Methodological Answer :
  • Liver microsomes : Incubate the compound with human/rat microsomes to identify species-dependent metabolites (e.g., hydroxylation at C-3 vs. C-6 positions via P450 1A2).
  • Reactive metabolite trapping : Use glutathione (GSH) to detect covalent adducts via LC-MS/MS.
  • Cytotoxicity assays : Compare metabolite-induced cell death in HepG2 (human) vs. primary rat hepatocytes .

Q. How can contradictory data regarding in vitro potency across different cancer cell lines be systematically addressed?

  • Methodological Answer : Discrepancies arise from:
  • Cell line variability : Test across panels (e.g., MCF-7, HeLa, SiHa) with standardized protocols (fixed exposure times, serum-free conditions).
  • Metabolic competence : Co-administer P450 inhibitors (e.g., ketoconazole) to assess bioactivation dependency.
  • Data normalization : Use reference compounds (e.g., doxorubicin) and quantify apoptosis markers (caspase-3/7) to distinguish cytotoxic mechanisms .

Q. What experimental approaches are used to elucidate the compound's mechanism of action as a kinase inhibitor?

  • Methodological Answer :
  • Kinase profiling : Screen against 100+ kinases at 1 µM to identify primary targets (e.g., CHK1, KDR).
  • Binding assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure Kd values.
  • Cellular pathway analysis : Western blotting for phosphorylation status of downstream effectors (e.g., p-CDK1 in cell cycle arrest) .

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